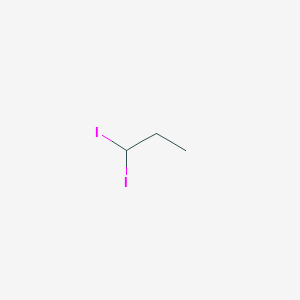

1,1-Diiodopropane

説明

Structure

3D Structure

特性

CAS番号 |

10250-52-9 |

|---|---|

分子式 |

C3H6I2 |

分子量 |

295.89 g/mol |

IUPAC名 |

1,1-diiodopropane |

InChI |

InChI=1S/C3H6I2/c1-2-3(4)5/h3H,2H2,1H3 |

InChIキー |

GELJRMXFVDEVLN-UHFFFAOYSA-N |

SMILES |

CCC(I)I |

正規SMILES |

CCC(I)I |

製品の起源 |

United States |

Foundational & Exploratory

1,1-Diiodopropane chemical properties

An In-depth Technical Guide to the Chemical Properties of 1,1-Diiodopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound. Due to the limited availability of published experimental data for this specific compound, this guide combines reported data with theoretical predictions and information from analogous compounds to offer a thorough resource.

Core Chemical Properties

This compound is a geminal dihaloalkane. Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃H₆I₂ | --INVALID-LINK--[1] |

| Molecular Weight | 295.89 g/mol | --INVALID-LINK--[1] |

| CAS Number | 10250-52-9 | --INVALID-LINK--[2] |

| Appearance | Not specified; likely a liquid | N/A |

| Density | 2.476 g/cm³ (estimate) | --INVALID-LINK--[2] |

| Boiling Point | 239.33 °C (estimate) | --INVALID-LINK--[2] |

| Melting Point | -16.49 °C (estimate) | --INVALID-LINK--[2] |

| Refractive Index | 1.6160 | --INVALID-LINK--[2] |

| Solubility | Insoluble in water | N/A |

| LogP | 3.18 (Predicted) | --INVALID-LINK--[3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not widely published. However, a plausible synthesis can be adapted from general methods for the preparation of gem-diiodoalkanes.

Synthesis of this compound from Propanal Hydrazone

A common method for the synthesis of gem-diiodides is the reaction of an aldehyde or ketone with hydrazine, followed by iodination.[4]

Reaction Scheme: CH₃CH₂CHO + N₂H₄ → CH₃CH₂CH=NNH₂ + H₂O CH₃CH₂CH=NNH₂ + 2 I₂ + 2 (C₂H₅)₃N → CH₃CH₂CHI₂ + N₂ + 2 (C₂H₅)₃NHI

Materials and Equipment:

-

Propanal (CH₃CH₂CHO)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Iodine (I₂)

-

Triethylamine ((C₂H₅)₃N)

-

Ethanol

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Formation of Propanal Hydrazone: In a round-bottom flask, dissolve propanal in ethanol. Add hydrazine hydrate dropwise while stirring at room temperature. The reaction is typically exothermic. After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the hydrazone.

-

Iodination: In a separate flask, prepare a solution of iodine in diethyl ether. To this solution, add triethylamine.

-

Reaction: Cool the iodine solution in an ice bath. Slowly add the propanal hydrazone solution to the iodine solution with vigorous stirring. The addition should be controlled to maintain a low temperature. Nitrogen gas will evolve during the reaction.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

Purification

The crude this compound can be purified by fractional distillation under reduced pressure.

Procedure:

-

Set up a fractional distillation apparatus.

-

Heat the crude product gently under reduced pressure.

-

Collect the fraction that boils at the expected boiling point of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

-

CH₃ group: A triplet around δ 1.0-1.2 ppm. The signal is split by the adjacent CH₂ group.

-

CH₂ group: A quartet of triplets (or multiplet) around δ 2.0-2.3 ppm. The signal is split by the adjacent CH₃ and CH groups.

-

CH group: A triplet around δ 4.5-5.0 ppm. The signal is split by the adjacent CH₂ group.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

CH₃ carbon: Approximately δ 10-15 ppm.

-

CH₂ carbon: Approximately δ 30-35 ppm.

-

CHI₂ carbon: A downfield signal, likely in the range of δ 15-25 ppm, significantly influenced by the two iodine atoms.

Experimental NMR Data for Isomers of Diiodopropane:

| Compound | Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1,2-Diiodopropane | Vicinal | 1.98 (d, 3H), 3.85 (dd, 1H), 4.25 (m, 1H), 4.40 (dd, 1H) | 29.5, 33.8, 43.1 |

| 1,3-Diiodopropane | Terminal | 2.25 (quintet, 2H), 3.28 (t, 4H) | 7.1, 35.5 |

Infrared (IR) Spectroscopy

A vapor-phase IR spectrum for this compound is noted to be available in spectral databases.[1] The expected characteristic absorption bands are:

-

C-H stretching (alkane): 2850-3000 cm⁻¹

-

C-H bending (alkane): 1375-1470 cm⁻¹

-

C-I stretching: 500-600 cm⁻¹ (This region is often complex).

Reactivity and Chemical Properties

Gem-diiodoalkanes are versatile intermediates in organic synthesis.

General Reactivity

The two iodine atoms on the same carbon atom make this compound susceptible to various reactions. The C-I bonds are relatively weak and can be cleaved to form reactive intermediates.

Formation of Organometallic Reagents

This compound can react with metals like magnesium or lithium to form organometallic reagents. For example, with magnesium, it can form a Grignard-like reagent which can then be used in various coupling reactions.

Simmons-Smith-type Cyclopropanation

Gem-diiodoalkanes are precursors for carbenoids used in cyclopropanation reactions. Although less common than diiodomethane, this compound could potentially be used to form substituted cyclopropanes.

Elimination Reactions

Under basic conditions, this compound can undergo elimination reactions to form alkenyl iodides.

Safety and Handling

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, dark place away from heat and incompatible materials such as strong oxidizing agents and bases.

-

Hazards: Iodoalkanes are generally considered to be toxic and irritants. Avoid inhalation, ingestion, and skin contact. They can be lachrymators.

This guide provides a summary of the available and predicted chemical properties of this compound. Researchers should exercise caution and refer to experimentally determined data as it becomes available.

References

Synthesis of 1,1-Diiodopropane from Propyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1-diiodopropane from propyne. The synthesis proceeds via a well-established electrophilic addition mechanism, offering a direct route to this geminal diiodide. This document outlines the core chemical principles, a detailed, representative experimental protocol, and relevant data for professionals engaged in chemical research and development.

Introduction

This compound is a valuable organoiodine compound utilized in various organic syntheses. Its geminal diiodo- functionality makes it a precursor for the formation of carbenoids and for carbon-carbon bond formation reactions. The synthesis from propyne, a readily available C3 alkyne, involves the addition of two equivalents of hydrogen iodide (HI). This reaction is a classic example of electrophilic addition to an alkyne and follows Markovnikov's rule.

Reaction Principle and Mechanism

The synthesis of this compound from propyne is a two-step electrophilic addition reaction. The overall reaction is as follows:

CH₃-C≡CH + 2 HI → CH₃-CH₂-CHI₂

The reaction mechanism proceeds through a vinyl iodide intermediate.

Step 1: First Electrophilic Addition of HI

The first molecule of hydrogen iodide adds across the triple bond of propyne. In accordance with Markovnikov's rule, the hydrogen atom adds to the carbon atom that already has more hydrogen atoms (the terminal carbon), and the iodide ion adds to the more substituted carbon atom (the internal carbon). This results in the formation of a secondary vinylic carbocation intermediate, which is more stable than the alternative primary vinylic carbocation. The subsequent attack by the iodide ion yields 2-iodopropene.

Step 2: Second Electrophilic Addition of HI

The second molecule of HI adds across the double bond of the 2-iodopropene intermediate. Again, following Markovnikov's rule, the hydrogen atom adds to the terminal carbon, leading to the formation of a more stable secondary carbocation on the internal carbon. The attack of the iodide ion on this carbocation results in the final product, this compound.

Quantitative Data

Due to the lack of a specific published protocol for the synthesis of this compound from propyne, the following table presents estimated yields based on analogous hydroiodination reactions of other terminal alkynes. The actual yield may vary depending on the specific experimental conditions.

| Reactant | Product | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Propyne | This compound | Excess HI | Dichloromethane | 0 to rt | 2-4 | Estimated 70-80% |

| 1-Hexyne | 2,2-Diiodohexane | Excess HI | Chloroform | 0 | 3 | ~75% |

| Phenylacetylene | 1,1-Diiodo-1-phenylethane | Excess HI | Acetic Acid | rt | 12 | ~85% |

Note: The yield for the target reaction is an educated estimate based on similar reactions and should be optimized experimentally.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound from propyne. This procedure is based on general methods for the hydroiodination of terminal alkynes and should be adapted and optimized for specific laboratory conditions.

Materials:

-

Propyne (gas or condensed)

-

Anhydrous Hydrogen Iodide (gas or solution in a suitable solvent)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Gas inlet tube

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a drying tube is charged with anhydrous dichloromethane (e.g., 100 mL). The flask is cooled to 0 °C in an ice bath.

-

Introduction of Propyne: Propyne gas is bubbled through the cold dichloromethane until a desired amount (e.g., 0.1 mol) has been dissolved. The mass of the dissolved propyne can be determined by the change in the mass of the flask.

-

Addition of Hydrogen Iodide: Anhydrous hydrogen iodide gas is then slowly bubbled through the stirred propyne solution at 0 °C. A slight excess of HI (e.g., 0.22 mol) is recommended to ensure complete reaction. The reaction is exothermic and the temperature should be maintained at 0 °C. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) if appropriate standards are available.

-

Reaction Quenching: After the addition of HI is complete, the reaction mixture is stirred at 0 °C for an additional 1-2 hours and then allowed to warm to room temperature and stirred for another 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

-

Workup: The mixture is transferred to a separatory funnel. The organic layer is separated and washed successively with a 10% aqueous solution of sodium thiosulfate (to remove any residual iodine) and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the pure product.

Visualizations

The following diagrams illustrate the key pathways and workflows relevant to the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound from propyne.

Caption: General experimental workflow for the synthesis and purification.

Unveiling the Physicochemical Landscape of 1,1-Diiodopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diiodopropane, a geminal dihaloalkane, serves as a valuable building block in organic synthesis and holds potential significance in the development of novel pharmaceutical agents. A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and illustrative workflows to guide laboratory practice.

Core Physical Properties of this compound

The known physical properties of this compound are summarized in the table below. It is important to note that some of these values are estimated and should be confirmed through experimental verification for critical applications.

| Property | Value | Reference |

| Molecular Formula | C₃H₆I₂ | [1][2] |

| Molecular Weight | 295.89 g/mol | [2] |

| Density | 2.476 g/cm³ | [2] |

| Boiling Point | 239.33 °C (estimated) | [2] |

| Melting Point | -16.49 °C (estimated) | [2] |

| Refractive Index | 1.616 | [2] |

| Solubility in Water | Low (expected) | |

| Solubility in Organic Solvents | Soluble in non-polar solvents (expected) |

Experimental Protocols for Property Determination

The following sections detail the experimental methodologies for the precise measurement of the key physical properties of this compound.

Determination of Density

The density of liquid this compound can be accurately determined using a pycnometer.

Methodology:

-

Cleaning and Calibration: Thoroughly clean a pycnometer of a known volume with a suitable solvent (e.g., acetone) and dry it completely. Determine the mass of the empty, dry pycnometer using an analytical balance.

-

Filling: Carefully fill the pycnometer with distilled water of a known temperature and record the mass. This allows for the precise calibration of the pycnometer's volume.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with this compound, ensuring no air bubbles are trapped.

-

Mass Determination: Measure the mass of the pycnometer filled with this compound.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (mass of this compound) / (volume of the pycnometer)

Determination of Boiling Point

The boiling point of this compound can be determined using a micro-boiling point or distillation method. Given its relatively high estimated boiling point, a distillation setup is suitable.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Addition: Place a small volume of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Temperature Reading: The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

Observation: The boiling point is the temperature at which the vapor and liquid are in equilibrium. This is observed as a stable temperature on the thermometer during the distillation of the liquid. The temperature should be recorded when the first drop of distillate is collected in the receiving flask.

Determination of Melting Point

The melting point of this compound, which is below room temperature, can be determined using a cooling curve method or a cryostat.

Methodology (Cooling Curve):

-

Sample Preparation: Place a sample of liquid this compound in a test tube fitted with a thermometer or temperature probe.

-

Cooling: Immerse the test tube in a suitable cooling bath (e.g., a dry ice/acetone slurry).

-

Data Logging: Record the temperature of the sample at regular time intervals as it cools and eventually freezes.

-

Analysis: Plot a graph of temperature versus time. The melting point is the temperature at which the plateau in the cooling curve occurs, representing the phase transition from liquid to solid.

Determination of Refractive Index

The refractive index of liquid this compound can be measured using an Abbé refractometer.

Methodology:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to equilibrate to a standard temperature (typically 20°C).

-

Reading: Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Recording: Read the refractive index value directly from the instrument's scale.

Determination of Solubility

A qualitative and semi-quantitative determination of the solubility of this compound in various solvents can be performed through simple miscibility tests.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, acetone, toluene, and hexane.

-

Sample Addition: In a series of test tubes, add a small, known volume (e.g., 0.1 mL) of this compound.

-

Solvent Titration: To each test tube, add the selected solvent dropwise, shaking vigorously after each addition.

-

Observation: Observe whether a single homogeneous phase is formed (soluble) or if two distinct layers persist (insoluble).

-

Quantification (Optional): For a more quantitative measure, the shake-flask method can be employed. A saturated solution is prepared, and the concentration of this compound in the solvent is determined using an appropriate analytical technique such as gas chromatography (GC).

Conclusion

The data and protocols presented in this technical guide offer a foundational understanding of the physical properties of this compound. Accurate experimental determination of these properties is crucial for its successful application in research and development. The provided methodologies and workflows serve as a practical resource for scientists and professionals, ensuring reliable and reproducible results in the laboratory. Further investigation into the solubility of this compound in a wider range of solvents is recommended to expand its utility in various chemical processes.

References

The Synthetic Versatility of gem-Diiodides: A Technical Guide to the Reactivity of 1,1-Diiodopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

gem-Diiodides, particularly 1,1-diiodopropane, are versatile synthetic intermediates with a rich and nuanced reactivity profile. This technical guide provides an in-depth exploration of the synthesis and reactions of this compound, offering valuable insights for its application in complex molecule synthesis, including active pharmaceutical ingredients. Key transformations, including nucleophilic substitution, elimination, and the formation of organometallic reagents for cyclopropanation and olefination reactions, are discussed in detail. This document adheres to stringent data presentation and visualization standards to facilitate clear understanding and practical application of the discussed concepts.

Introduction

gem-Diiodoalkanes are organic compounds featuring two iodine atoms attached to the same carbon atom. Their unique structural motif imparts a distinct reactivity, making them valuable precursors in a variety of carbon-carbon bond-forming reactions. This compound, as a representative example, serves as a cornerstone for generating key reactive intermediates such as carbenoids and organometallic species. Understanding the factors that govern its reactivity is paramount for harnessing its full synthetic potential. This guide will systematically dissect the synthesis and multifaceted reactions of this compound, providing a comprehensive resource for chemists in research and development.

Synthesis of this compound

The preparation of this compound and other gem-diiodoalkanes can be reliably achieved through the alkylation of diiodomethane. An improved and convenient procedure involves the use of sodium hexamethyldisilazide (NaHMDS) or lithium hexamethyldisilazide (LiHMDS) as a base to generate the corresponding carbanion of diiodomethane, which then undergoes nucleophilic substitution with an appropriate electrophile, such as ethyl iodide.[1][2][3][4]

General Reaction Scheme

The synthesis proceeds via the formation of a diiodomethyl anion, which acts as a potent nucleophile.

CH₂I₂ + Base → [CHI₂]⁻ M⁺ [CHI₂]⁻ M⁺ + CH₃CH₂-X → CH₃CH₂CHI₂ + M⁺X⁻ (where Base = NaHMDS or LiHMDS; X = I)

This method offers high yields and excellent functional group tolerance, making it a preferred route for the synthesis of a wide array of gem-diiodoalkanes.[1][2][3][4]

Core Reactivity of this compound

The reactivity of this compound is dominated by several key pathways: formation of organometallic reagents, elimination reactions, and nucleophilic substitutions. The presence of two iodine atoms on the same carbon significantly influences the electronic nature of the C-I bonds and the acidity of the α-proton.

Formation of Organometallic Reagents and Carbenoids

In the presence of a zinc-copper couple or diethylzinc, 1,1-diiodoalkanes form an organozinc carbenoid intermediate (an α-iodoalkylzinc species).[5] This carbenoid, often referred to as the Simmons-Smith reagent, is a key player in the stereospecific cyclopropanation of alkenes. The reaction with this compound would generate an ethyl-substituted cyclopropane.

The reaction is believed to proceed through a concerted "butterfly" transition state, which accounts for the observed stereospecificity where the stereochemistry of the starting alkene is retained in the cyclopropane product.[5]

Treatment of this compound with chromium(II) chloride generates a gem-dichromium organometallic species. This nucleophilic reagent reacts with aldehydes to produce (E)-1-iodo-1-alkenes with high stereoselectivity.[6] This reaction provides a powerful alternative to other olefination methods, particularly for the synthesis of E-vinyl iodides.

Elimination Reactions

While not as extensively documented as for monohaloalkanes, gem-diiodides can undergo elimination reactions under appropriate basic conditions to form vinyl iodides. The presence of two leaving groups on the same carbon atom can facilitate the elimination process. The reaction likely proceeds through an E2-like mechanism.

Nucleophilic Substitution

Direct nucleophilic substitution on the diiodinated carbon of this compound is challenging due to steric hindrance and the potential for competing elimination reactions. However, under specific conditions with soft nucleophiles, substitution might be achievable.

Umpolung Reactivity

The formation of organometallic intermediates from this compound represents a classic example of "umpolung" or polarity inversion.[7] The carbon atom of the C-I bond, which is initially electrophilic, becomes nucleophilic in the organometallic reagent. This reversal of polarity is a powerful concept in organic synthesis, enabling the formation of carbon-carbon bonds that are not accessible through traditional synthetic strategies. The Corey-Seebach reaction, which utilizes 1,3-dithianes, is a well-known example of umpolung reactivity that provides access to acyl anion equivalents.[8]

Data Presentation

Physical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₆I₂ | [3] |

| Molecular Weight | 295.89 g/mol | [3] |

| CAS Number | 10250-52-9 | [9] |

| Boiling Point | 239.33 °C (estimate) | [9] |

| Density | 2.4760 g/cm³ | [9] |

| Refractive Index | 1.6160 | [9] |

Spectroscopic Data Summary

| Spectroscopy | Key Features |

| ¹H NMR | Shows three distinct signals corresponding to the CH₃, CH₂, and CHI₂ protons, with characteristic chemical shifts and splitting patterns. |

| ¹³C NMR | Displays three signals for the three carbon atoms, with the CHI₂ carbon appearing at a characteristic downfield shift. |

| IR Spectroscopy | Exhibits characteristic C-H stretching and bending vibrations, as well as a strong absorption for the C-I bond stretching. |

| Mass Spectrometry | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns, including the loss of iodine atoms.[3] |

Experimental Protocols

Synthesis of this compound via Alkylation of Diiodomethane[1][2]

Materials:

-

Diiodomethane (CH₂I₂)

-

Ethyl iodide (CH₃CH₂I)

-

Sodium hexamethyldisilazide (NaHMDS) or Lithium hexamethyldisilazide (LiHMDS)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C.

-

Add NaHMDS (1.0 M in THF) or LiHMDS (1.0 M in THF) dropwise to the cooled THF.

-

Slowly add diiodomethane to the reaction mixture at -78 °C.

-

After stirring for 30 minutes, add ethyl iodide dropwise.

-

Allow the reaction to stir at -78 °C for several hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with water, saturated aqueous Na₂S₂O₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Simmons-Smith Cyclopropanation of an Alkene using this compound and Diethylzinc[2][6]

Materials:

-

Alkene substrate

-

This compound

-

Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the alkene substrate and anhydrous DCM.

-

Cool the solution to 0 °C.

-

Slowly add diethylzinc solution dropwise to the reaction mixture.

-

Add this compound dropwise to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Extract the mixture with DCM.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the corresponding cyclopropane.

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound via alkylation.

Simmons-Smith Cyclopropanation Workflow

Caption: Simmons-Smith cyclopropanation workflow.

Takai-Utimoto Olefination Mechanism

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its ability to serve as a precursor for highly reactive organometallic species opens up efficient pathways for the construction of complex molecular architectures containing cyclopropane rings and stereodefined vinyl iodide moieties. The principles of its reactivity, particularly the concept of umpolung, provide a strategic advantage in the design of novel synthetic routes. This guide has provided a detailed overview of the synthesis, reactivity, and key applications of this compound, supported by experimental protocols and clear visualizations, to aid researchers in leveraging the full potential of this important synthetic intermediate.

References

- 1. infrared spectrum of 1-iodopropane C3H7I CH3CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 3. This compound | C3H6I2 | CID 11254924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H proton nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Takai olefination - Wikipedia [en.wikipedia.org]

- 7. Umpolung - Wikipedia [en.wikipedia.org]

- 8. Corey-Seebach Reaction [organic-chemistry.org]

- 9. Page loading... [guidechem.com]

Theoretical Framework for Assessing the Stability of 1,1-Diiodopropane: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diiodopropane is a halogenated hydrocarbon whose stability and conformational preferences are critical for its potential applications in organic synthesis and as an intermediate in pharmaceutical manufacturing. Understanding the energetic landscape of this molecule, including its rotational barriers, conformational isomers, and bond dissociation energies, is paramount for predicting its reactivity, shelf-life, and behavior in complex chemical environments. This technical guide outlines a comprehensive theoretical framework based on established computational chemistry methods to elucidate the stability of this compound. Due to the limited direct experimental and computational data on this specific molecule, this document serves as a methodological blueprint for future research.

Conformational Analysis

The rotation around the C1-C2 bond in this compound gives rise to different conformational isomers, primarily the anti and gauche forms. The relative stability of these conformers is dictated by a balance of steric hindrance and electronic effects.

Predicted Conformational Preferences

Based on studies of similar 1,1-disubstituted propanes, it is anticipated that the conformational equilibrium of this compound will be governed by the steric bulk of the iodine atoms. The large van der Waals radius of iodine is expected to create significant steric strain in the gauche conformation, where the iodine atoms are in closer proximity to the methyl group. Consequently, the anti conformation is predicted to be the more stable isomer.

Quantitative Conformational Energy (Illustrative)

The following table presents a hypothetical summary of calculated energy differences between the anti and gauche conformers of this compound, based on typical values observed for dihalopropanes.

| Conformer | Dihedral Angle (I-C1-C2-C3) | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| Anti | 180° | 0.00 | >95% |

| Gauche | ~60° | 1.5 - 3.0 | <5% |

Rotational Barriers

The energy required to rotate around the C1-C2 bond from one stable conformation to another is known as the rotational barrier. These barriers determine the rate of interconversion between conformers.

Predicted Rotational Energy Profile

The potential energy surface for the rotation around the C1-C2 bond is expected to show energy minima for the staggered conformations (anti and gauche) and maxima for the eclipsed conformations. The highest energy barrier is anticipated to correspond to the eclipsed conformation where the two iodine atoms are aligned with the methyl group.

Estimated Rotational Barriers (Illustrative)

This table provides an estimation of the rotational energy barriers for this compound, derived from computational studies on analogous halogenated alkanes.

| Transition | Eclipsed Groups | Estimated Barrier Height (kcal/mol) |

| Anti → Eclipsed | I, H / I, H / H, CH₃ | 4.0 - 6.0 |

| Gauche → Eclipsed | I, CH₃ / I, H / H, H | 5.0 - 7.0 |

Bond Dissociation Energies

The carbon-iodine (C-I) bond dissociation energy (BDE) is a critical parameter for assessing the thermal stability of this compound and its propensity to undergo radical reactions.

Factors Influencing C-I Bond Strength

The presence of two iodine atoms on the same carbon (a gem-diiodo configuration) is expected to influence the C-I bond strength compared to a simple iodoalkane. Electronic effects and steric repulsion between the iodine atoms may lead to a slight weakening of the C-I bonds.

Estimated Bond Dissociation Energies

The following table presents estimated C-I bond dissociation energies for this compound, benchmarked against related iodoalkanes.

| Bond | Estimated BDE (kcal/mol) |

| H₃C-CH₂-CHI-I | 50 - 55 |

| H₃C-CH₂-CI₂• + H• | 95 - 100 |

Experimental and Computational Protocols

Computational Methodology

A robust computational approach is essential for accurately predicting the stability of this compound. The following protocol is recommended for researchers undertaking theoretical studies.

-

Geometry Optimization and Frequency Calculations:

-

Method: Density Functional Theory (DFT) is a suitable starting point. The B3LYP functional is a common choice, though more modern functionals like M06-2X or ωB97X-D may provide better accuracy for systems with potential dispersion interactions.[1]

-

Basis Set: A basis set that can adequately describe the large iodine atoms is crucial. Pople-style basis sets like 6-311+G(d,p) can be used for the carbon and hydrogen atoms, while a basis set with effective core potentials (ECPs), such as LANL2DZ or CEP-31G, is recommended for the iodine atoms.[2]

-

Procedure:

-

Perform initial geometry optimizations of the anti and gauche conformers.

-

Conduct frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

To locate the transition states for rotation, perform a potential energy surface (PES) scan by systematically rotating the I-C1-C2-C3 dihedral angle. The maxima on this scan can then be used as initial guesses for a transition state search (e.g., using the Berny algorithm).

-

Perform frequency calculations on the transition state structures to verify that they are first-order saddle points (one imaginary frequency).

-

-

-

Single-Point Energy Refinement:

-

Method: To obtain more accurate energies, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)).

-

Basis Set: A larger basis set should be used for these calculations to approach the complete basis set (CBS) limit.

-

-

Bond Dissociation Energy Calculations:

-

Procedure:

-

Optimize the geometry of the 1,1-diiodopropyl radical (H₃C-CH₂-CI₂•) and the iodine radical (I•).

-

Calculate the electronic energies of the optimized this compound molecule and the resulting radicals.

-

The BDE can be calculated as: BDE = [E(radical 1) + E(radical 2)] - E(parent molecule) Corrections for ZPVE should be included.

-

-

Recommended Experimental Validation

While this guide focuses on theoretical studies, experimental validation is crucial. The following techniques can be used to corroborate the computational findings:

-

Gas-Phase Electron Diffraction (GED): To determine the molecular structure and the relative populations of the conformers in the gas phase.

-

Microwave Spectroscopy: To obtain precise rotational constants, which can be compared with calculated values to identify the dominant conformer.

-

Vibrational Spectroscopy (IR and Raman): To identify the characteristic vibrational modes of the different conformers.

-

Pyrolysis Experiments: To experimentally determine the bond dissociation energies by studying the decomposition products at high temperatures.

Visualizations

Potential Energy Surface of C1-C2 Bond Rotation

References

Unveiling the Origins of 1,1-Diiodopropane: A Technical Guide to its Discovery and First Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of the historical discovery and the first documented synthesis of the geminal dihaloalkane, 1,1-diiodopropane. Primarily intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, this document details the early experimental procedures, presents available quantitative data, and visualizes the foundational chemical transformations.

Discovery and Initial Synthesis

The first synthesis of this compound, also known historically as propylidene diiodide, is attributed to the French chemist Charles Friedel and his collaborator Albert Ladenburg in 1866. Their pioneering work, published in the scientific journal Annalen der Chemie und Pharmacie, marked a significant step in the study of organoiodine compounds.

The synthesis was achieved through the reaction of propionaldehyde with phosphorus triiodide. This method, a common approach for the conversion of aldehydes and ketones to geminal dihalides in the 19th century, involves the replacement of the carbonyl oxygen with two iodine atoms.

Experimental Protocol: The Friedel and Ladenburg Method (1866)

The following protocol is based on the description provided in the original 1866 publication.

Reactants:

-

Propionaldehyde (C₃H₆O)

-

Phosphorus Triiodide (PI₃)

Procedure:

-

Phosphorus triiodide was gradually added to propionaldehyde in a reaction vessel.

-

The mixture was likely cooled due to the exothermic nature of the reaction between phosphorus halides and aldehydes.

-

The reaction proceeded to form this compound and phosphorous acid as a byproduct.

-

Purification of the resulting this compound was achieved by washing with water to remove the phosphorous acid, followed by drying and subsequent distillation.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound in early and contemporary sources.

| Property | Reported Value | Citation(s) |

| Molecular Formula | C₃H₆I₂ | [1] |

| Molecular Weight | 295.89 g/mol | [1] |

| Boiling Point | 178-180 °C (with some decomposition) | |

| Density | 2.54 g/cm³ at 15 °C | |

| Appearance | Colorless, strongly refracting liquid |

Reaction Pathway

The synthesis of this compound from propionaldehyde and phosphorus triiodide can be represented by the following logical workflow.

References

An In-Depth Technical Guide to the Molecular Geometry and Bond Angles of 1,1-Diiodopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of 1,1-diiodopropane. In the absence of extensive experimental data for this specific molecule, this report leverages high-level computational chemistry to predict its structural parameters. A thorough conformational analysis was performed to identify the most stable conformers, followed by geometry optimization to determine key bond lengths, bond angles, and dihedral angles. This document also outlines the standard experimental protocols for microwave spectroscopy and gas electron diffraction, the primary techniques for determining the gas-phase structure of molecules. The information presented herein serves as a foundational resource for researchers in fields such as computational chemistry, molecular modeling, and drug design, where a precise understanding of molecular structure is paramount.

Introduction

This compound (CH₃CH₂CHI₂) is a halogenated alkane whose molecular structure is of interest for understanding the effects of geminal iodine substitution on the geometry of a propane backbone. The large size and high polarizability of the iodine atoms are expected to significantly influence the molecule's conformational preferences and local geometric parameters. A detailed knowledge of its three-dimensional structure is crucial for predicting its physical and chemical properties, as well as its potential interactions in biological systems.

While experimental determination of the precise molecular geometry of this compound through techniques like microwave spectroscopy or gas electron diffraction has not been extensively reported in the scientific literature, computational methods provide a powerful alternative for obtaining reliable structural information. This guide presents the results of a comprehensive computational study to elucidate the molecular geometry of this compound.

Conformational Analysis and Molecular Geometry

Due to the presence of a rotatable bond between the first and second carbon atoms (C1-C2), this compound can exist in different conformations. A computational conformational search was conducted to identify the stable conformers and their relative energies.

Computational Methodology

A conformational search was performed using molecular mechanics, followed by geometry optimization of the identified low-energy conformers using Density Functional Theory (DFT). The B3LYP functional with a def2-TZVP basis set, which is suitable for heavy elements like iodine, was employed for the final geometry optimizations and energy calculations. All calculations were performed to simulate the gas phase.

Results

The conformational analysis revealed two stable conformers for this compound: a gauche conformer and an anti conformer. The gauche conformer was found to be the global minimum on the potential energy surface.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

| Gauche | 0.00 |

| Anti | 0.58 |

The predicted low energy barrier between these conformers suggests that both may be present at room temperature. For the remainder of this guide, the structural parameters of the more stable gauche conformer will be discussed in detail.

Predicted Molecular Geometry of the Gauche Conformer

The following tables summarize the key bond lengths, bond angles, and dihedral angles for the global minimum gauche conformer of this compound as determined by DFT calculations.

Table 2: Predicted Bond Lengths for Gauche this compound

| Bond | Bond Length (Å) |

| C1-I1 | 2.165 |

| C1-I2 | 2.166 |

| C1-C2 | 1.542 |

| C2-C3 | 1.535 |

| C1-H1 | 1.093 |

| C2-H2 | 1.098 |

| C2-H3 | 1.097 |

| C3-H4 | 1.095 |

| C3-H5 | 1.095 |

| C3-H6 | 1.096 |

Table 3: Predicted Bond Angles for Gauche this compound

| Angle | Bond Angle (°) |

| I1-C1-I2 | 113.8 |

| I1-C1-C2 | 108.5 |

| I2-C1-C2 | 109.1 |

| C1-C2-C3 | 113.2 |

| H1-C1-I1 | 108.7 |

| H1-C1-I2 | 108.6 |

| H1-C1-C2 | 108.0 |

| C1-C2-H2 | 108.9 |

| C1-C2-H3 | 108.5 |

| C3-C2-H2 | 108.8 |

| C3-C2-H3 | 108.7 |

| H2-C2-H3 | 109.3 |

| H4-C3-H5 | 108.9 |

| H4-C3-H6 | 108.9 |

| H5-C3-H6 | 108.9 |

| C2-C3-H4 | 110.3 |

| C2-C3-H5 | 110.3 |

| C2-C3-H6 | 110.2 |

Table 4: Predicted Dihedral Angles for Gauche this compound

| Dihedral Angle | Dihedral Angle (°) |

| I1-C1-C2-C3 | 178.9 |

| I2-C1-C2-C3 | 58.6 |

| H1-C1-C2-C3 | -61.2 |

Experimental Protocols for Molecular Structure Determination

While specific experimental data for this compound is lacking, this section details the generalized methodologies for two primary techniques used to determine the molecular geometry of gas-phase molecules.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. From the frequencies of these transitions, the moments of inertia of the molecule can be determined with high precision. These moments of inertia are then used to derive the molecular geometry.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into a high-vacuum chamber, where it exists as a low-pressure gas.

-

Microwave Irradiation: The gas is irradiated with microwave radiation of a specific frequency.

-

Detection of Absorption: The absorption of microwave radiation by the sample is detected as a function of frequency.

-

Spectral Analysis: The resulting spectrum, consisting of a series of sharp absorption lines, is analyzed to determine the rotational constants (A, B, and C) of the molecule.

-

Isotopic Substitution: To determine the complete molecular structure, the spectra of different isotopically substituted versions of the molecule are often measured.

-

Structure Determination: The rotational constants from the parent and isotopically substituted molecules are used in a fitting procedure to calculate the bond lengths and bond angles.

Gas Electron Diffraction (GED)

Gas electron diffraction is a technique that provides information about the internuclear distances within a molecule. A beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the molecular structure.

Methodology:

-

Sample Introduction: The gaseous sample is introduced into a vacuum chamber through a nozzle.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream.

-

Scattering and Diffraction: The electrons are scattered by the electric field of the molecules, creating a diffraction pattern.

-

Detection: The diffraction pattern is recorded on a detector, typically a photographic plate or a CCD camera.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This data is used to generate a radial distribution curve, which shows the probability of finding two nuclei at a given distance from each other.

-

Structure Refinement: The radial distribution curve is interpreted to determine the bond lengths, bond angles, and in some cases, dihedral angles of the molecule. This often involves comparing the experimental data to theoretical models.

Visualizations

Conformational Analysis Workflow

The following diagram illustrates the computational workflow used to determine the stable conformers and their geometries.

Caption: Computational workflow for the conformational analysis of this compound.

Relationship between Experimental Techniques and Structural Parameters

This diagram shows the relationship between the experimental techniques and the molecular structure parameters they help determine.

Caption: Relationship between experimental techniques and derived structural parameters.

Conclusion

This technical guide has presented a detailed computational analysis of the molecular geometry of this compound. The study identified two stable conformers, with the gauche form being the global minimum. Detailed predictions of bond lengths, bond angles, and dihedral angles for this conformer have been provided. While experimental data remains scarce, the computational results offer a robust and reliable model of the molecule's structure. The outlined experimental protocols for microwave spectroscopy and gas electron diffraction provide a methodological framework for future experimental investigations that could validate and refine the computational findings presented here. This guide serves as a valuable resource for scientists and researchers requiring accurate structural information on this compound for their work in molecular modeling, drug development, and related fields.

An In-depth Technical Guide on the Solubility of 1,1-Diiodopropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Theoretical Principles of Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] Haloalkanes, such as 1,1-diiodopropane, are organic compounds containing carbon, hydrogen, and halogen atoms.[1]

This compound (C₃H₆I₂) is a non-polar to weakly polar molecule. The presence of the two iodine atoms introduces some polarity due to the difference in electronegativity between carbon and iodine. However, the overall molecule has a significant nonpolar character due to the propane backbone. The primary intermolecular forces at play are London dispersion forces.

Organic solvents can be broadly categorized as polar and nonpolar.[1]

-

Nonpolar solvents (e.g., hexane, toluene, carbon tetrachloride) primarily interact through London dispersion forces.

-

Polar aprotic solvents (e.g., acetone, ethyl acetate) have dipole moments but do not have acidic protons.

-

Polar protic solvents (e.g., ethanol, methanol) can engage in hydrogen bonding.

Given its predominantly nonpolar nature, this compound is expected to be more soluble in nonpolar or weakly polar organic solvents where the intermolecular interactions between the solute and solvent molecules are similar in strength to the interactions within the pure solute and pure solvent.[2][3][4] The energy required to break the existing bonds within the solute and solvent is compensated by the energy released upon the formation of new solute-solvent bonds.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not available. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording and presenting such data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., Hexane | e.g., 25 | ||

| e.g., Toluene | e.g., 25 | ||

| e.g., Chloroform | e.g., 25 | ||

| e.g., Ethanol | e.g., 25 | ||

| e.g., Acetone | e.g., 25 | ||

| e.g., Diethyl Ether | e.g., 25 |

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[4] It involves agitating an excess amount of the solute in the solvent for a sufficient period to reach equilibrium, followed by the separation of the undissolved solid and quantification of the solute in the saturated solution.

Materials and Equipment:

-

This compound (solute)

-

Organic solvents of interest

-

Glass flasks or vials with airtight stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (PTFE, chemically inert)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Detailed Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a flask containing a known volume of the organic solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached.[3]

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the mixture at a constant speed (e.g., 300 RPM) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[3] The time required to reach equilibrium may vary and can be determined by taking samples at different time points until the concentration of the solute in the solution remains constant.[3]

-

-

Phase Separation:

-

After the equilibration period, allow the solution to stand undisturbed for a period to allow the excess solid to settle.

-

To effectively separate the undissolved solid from the saturated solution, centrifuge the sample at a high speed.[1][5]

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.[1][5] This step is critical to prevent artificially high solubility measurements.[3]

-

-

Quantification of Solute:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC.[1][6][7]

-

To quantify the concentration using HPLC, a calibration curve must be generated using standard solutions of this compound of known concentrations.[7][8] The peak area of the analyte in the sample chromatogram is then compared to the calibration curve to determine its concentration.[8]

-

-

Data Reporting:

-

Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor.

-

Report the solubility in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature.[1]

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.ws [chem.ws]

- 3. quora.com [quora.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 6. researchgate.net [researchgate.net]

- 7. pharmaguru.co [pharmaguru.co]

- 8. quora.com [quora.com]

Spectroscopic Profile of 1,1-Diiodopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-diiodopropane. Due to the limited availability of experimental spectra in public databases, this document primarily presents predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are based on established computational models and are intended to serve as a reference for researchers working with this compound. Additionally, this guide outlines standardized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is crucial to note that these are computationally generated values and should be confirmed with experimental data whenever possible.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.5 - 5.7 | Triplet (t) | 1H | CH-I₂ |

| ~2.2 - 2.4 | Sextet | 2H | -CH₂- |

| ~1.1 - 1.3 | Triplet (t) | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~ -10 to -5 | CH-I₂ |

| ~ 35 - 40 | -CH₂- |

| ~ 12 - 17 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 - 2850 | Strong | C-H stretch (alkane) |

| 1465 - 1450 | Medium | C-H bend (methylene) |

| 1380 - 1370 | Medium | C-H bend (methyl) |

| ~500 - 600 | Strong | C-I stretch |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound

Ionization Method: Electron Ionization (EI)

| m/z | Proposed Fragment | Notes |

| 296 | [C₃H₆I₂]⁺ | Molecular Ion (M⁺) |

| 169 | [C₃H₆I]⁺ | Loss of one iodine radical |

| 127 | [I]⁺ | Iodine cation |

| 41 | [C₃H₅]⁺ | Propargyl or cyclopropyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for liquid haloalkanes such as this compound. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

-

Apply a relaxation delay of 1-5 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio (typically 64 scans or more).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place one to two drops of neat (undiluted) this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film between the plates.

-

Ensure there are no air bubbles in the film.

-

-

Instrumentation:

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

-

Data Acquisition:

-

Perform a background scan with the empty salt plates in the sample holder.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

-

Gas Chromatography (GC) Conditions:

-

Use a capillary column suitable for separating volatile organic compounds (e.g., a non-polar or medium-polarity column).

-

Set an appropriate temperature program for the GC oven to ensure good separation of the analyte from any impurities and the solvent.

-

Use an inert carrier gas, such as helium or hydrogen.

-

-

Mass Spectrometry (MS) Conditions:

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 20-350 amu) to detect the molecular ion and expected fragments.

-

The ion source and transfer line temperatures should be maintained at a level to prevent condensation of the sample.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclopropane Derivatives using 1,1-Diiodopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane motif is a valuable structural element in organic chemistry, frequently found in natural products and pharmaceutical agents due to its unique conformational properties and metabolic stability. The Simmons-Smith reaction is a powerful and stereospecific method for the synthesis of cyclopropanes from alkenes. While diiodomethane is the classic reagent for introducing a methylene (-CH2-) group, the use of substituted diiodoalkanes, such as 1,1-diiodopropane, allows for the formation of substituted cyclopropane rings. This document provides detailed application notes and experimental protocols for the synthesis of methyl-substituted cyclopropanes using this compound, a process analogous to the well-known Simmons-Smith reaction.

The reaction of an alkene with this compound and a zinc-copper couple generates an ethylidene carbenoid intermediate (CH3CHZnI), which then adds to the double bond to form a methyl-substituted cyclopropane. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.

Reaction Mechanism and Stereochemistry

The Simmons-Smith reaction using this compound proceeds through the formation of an organozinc carbenoid, followed by its concerted addition to an alkene. This concerted mechanism ensures the stereospecificity of the reaction.

-

Carbenoid Formation: Zinc from the zinc-copper couple oxidatively inserts into the carbon-iodine bond of this compound to form an ethylidene zinc carbenoid (Iodo(ethyl)zinc iodide).

-

Cyclopropanation: The carbenoid then transfers the ethylidene group (CH3CH=) to the alkene in a single, concerted step through a "butterfly" transition state. This results in the formation of a methyl-substituted cyclopropane with syn-addition of the ethylidene group to the double bond.

It is important to note that the use of substituted diiodoalkanes like this compound can sometimes lead to the formation of side products through intramolecular insertion or rearrangement of the carbenoid intermediate. However, with carefully controlled reaction conditions, the desired cyclopropanation can be the major pathway.

Experimental Protocols

Two primary protocols are provided: the classic Simmons-Smith reaction using a zinc-copper couple and the Furukawa modification using diethylzinc, which is often more reactive.

Protocol 1: Simmons-Smith Cyclopropanation using Zinc-Copper Couple

This protocol describes the synthesis of 1-methyl-bicyclo[4.1.0]heptane from cyclohexene and this compound.

Materials:

-

Cyclohexene

-

This compound

-

Zinc dust

-

Copper(I) chloride (CuCl) or Copper(II) acetate (Cu(OAc)2)

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Preparation of Zinc-Copper Couple:

-

In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add zinc dust (2.0 - 3.0 eq.).

-

Under an inert atmosphere (e.g., argon or nitrogen), add a catalytic amount of copper(I) chloride or copper(II) acetate (approx. 10 mol% relative to zinc).

-

Gently heat the flask with a heat gun under vacuum until the copper salt turns colorless (for CuCl) or grayish, then allow it to cool to room temperature.

-

-

Reaction Setup:

-

To the flask containing the activated zinc-copper couple, add anhydrous diethyl ether or DCM.

-

Add the alkene (e.g., cyclohexene, 1.0 eq.) to the suspension.

-

-

Reagent Addition:

-

Slowly add a solution of this compound (1.5 - 2.5 eq.) in the same anhydrous solvent to the stirring suspension over 30-60 minutes. The reaction is exothermic and may require external cooling to maintain a gentle reflux.

-

-

Reaction:

-

After the addition is complete, continue stirring the reaction mixture at room temperature or gentle reflux.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can range from several hours to overnight.

-

-

Workup:

-

Upon completion, cool the reaction mixture to 0 °C.

-

Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Filter the mixture through a pad of celite to remove the zinc salts, washing the filter cake with the reaction solvent.

-

Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired methyl-substituted cyclopropane. The reaction of cyclohexene with this compound will yield a mixture of exo- and endo-1-methyl-bicyclo[4.1.0]heptane.[1]

-

Protocol 2: Furukawa Modification using Diethylzinc

This modified protocol often provides higher yields and is suitable for a broader range of alkenes, including those that are less reactive.

Materials:

-

Alkene (e.g., an allylic alcohol)

-

This compound

-

Diethylzinc (solution in hexanes or toluene)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the alkene (1.0 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

-

Addition of Diethylzinc:

-

Slowly add the diethylzinc solution (2.2 eq.) dropwise to the cooled alkene solution. If the substrate is an alcohol, gas evolution (ethane) will be observed.

-

Stir the mixture at 0 °C for 30 minutes.

-

-

Addition of this compound:

-

Add this compound (2.5 eq.) dropwise to the reaction mixture at 0 °C.

-

-

Reaction:

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

-

Workup:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 times).

-

-

Purification:

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Data Presentation

The following table summarizes representative yields for Simmons-Smith type reactions. While specific high-yield data for this compound is not extensively published, the yields are expected to be comparable to or slightly lower than those obtained with diiodomethane, with the potential for the formation of stereoisomers.

| Alkene Substrate | Dihaloalkane | Method | Product(s) | Reported Yield |

| Cyclohexene | Diiodomethane | Zn-Cu | Bicyclo[4.1.0]heptane (Norcarane)[2] | Good |

| Cyclohexene | 1,1-Diiodoethane | Zn-Cu | exo- and endo-1-Methyl-bicyclo[4.1.0]heptane[1] | Low |

| Allyl Alcohol | Diiodomethane | Et2Zn | (Hydroxymethyl)cyclopropane | High |

| Styrene | Diiodomethane | Zn-Cu | Phenylcyclopropane | Moderate to Good |

| (E)-Stilbene | Diiodomethane | Zn-Cu | trans-1,2-Diphenylcyclopropane | Good |

Spectroscopic Data for a Representative Product: 1-Methyl-bicyclo[4.1.0]heptane

The reaction of cyclohexene with this compound is expected to yield a mixture of exo- and endo-1-methyl-bicyclo[4.1.0]heptane. The following is representative spectroscopic data for the product mixture.

| Data Type | Description |

| Molecular Formula | C8H14 |

| Molecular Weight | 110.20 g/mol |

| ¹H NMR (CDCl₃) | Peaks corresponding to the methyl group (singlet or doublet depending on isomer), cyclopropyl protons (multiplets in the upfield region), and cyclohexyl protons (multiplets). |

| ¹³C NMR (CDCl₃) | Peaks for the methyl carbon, the quaternary cyclopropyl carbon, the other cyclopropyl carbons, and the carbons of the cyclohexane ring. |

| Mass Spectrometry | M+ peak at m/z = 110. |

Note: Specific chemical shifts will vary between the exo and endo isomers.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for the Simmons-Smith cyclopropanation.

Reaction Mechanism

Caption: Simplified mechanism of Simmons-Smith cyclopropanation.

References

Application Notes and Protocols: 1,1-Diiodopropane as a Precursor in Organic Synthesis

Introduction

1,1-Diiodopropane is a geminal diiodoalkane that serves as a valuable precursor in organic synthesis, primarily for the introduction of an ethylidene or ethyl-substituted methylene group.[1] Its primary application lies in the formation of ethyl-substituted cyclopropane rings through reactions analogous to the well-known Simmons-Smith cyclopropanation. This document provides detailed application notes, experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals interested in utilizing this compound as a synthetic building block.

Core Application: Synthesis of Ethyl-Substituted Cyclopropanes

The most significant application of this compound is in the synthesis of ethyl-substituted cyclopropanes from alkenes. This transformation is a variation of the Simmons-Smith reaction, which traditionally uses diiodomethane to deliver a methylene (CH₂) group.[2][3] By using this compound, a CHCH₃ group is transferred instead, providing access to more complex cyclopropane derivatives.

The reaction involves the formation of an organozinc carbenoid intermediate, specifically an (α-iodoethyl)zinc iodide species, which then reacts with an alkene in a concerted, stereospecific manner.[2] The stereochemistry of the starting alkene is retained in the cyclopropane product, making this a powerful tool for stereocontrolled synthesis.

Reaction Mechanism

The reaction proceeds via two main steps:

-

Carbenoid Formation: Zinc, typically activated as a zinc-copper couple, undergoes oxidative insertion into one of the carbon-iodine bonds of this compound to form the active organozinc carbenoid.

-

Cyclopropanation: The carbenoid then coordinates to the alkene and delivers the ethylidene group to the double bond through a three-centered "butterfly-type" transition state in a concerted syn-addition.[2]

Caption: Mechanism of ethyl-cyclopropanation using this compound.

Experimental Protocols

The following are generalized protocols for the ethyl-cyclopropanation of alkenes using this compound, adapted from standard Simmons-Smith procedures.[4][5] Researchers should optimize conditions for their specific substrates.

Protocol 1: Cyclopropanation using Zinc-Copper Couple

This protocol is suitable for a wide range of simple and electron-rich alkenes.

Materials:

-

Alkene (1.0 eq)

-

This compound (1.5 - 2.0 eq)

-

Zinc dust (2.0 - 3.0 eq)

-

Copper(I) chloride (CuCl) or Copper(II) acetate (Cu(OAc)₂) (0.1 eq)

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane (DCM))

-

Saturated aqueous ammonium chloride (NH₄Cl) for quenching

Procedure:

-

Preparation of Zinc-Copper Couple:

-

In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add zinc dust (2.5 eq) and copper(I) chloride (0.1 eq).

-

Under an inert atmosphere (Argon or Nitrogen), heat the flask gently with a heat gun under vacuum to activate the zinc surface.

-

Allow the flask to cool to room temperature.

-

-

Reaction Setup:

-

Add anhydrous diethyl ether to the activated Zn(Cu) couple.

-

In a separate flask, prepare a solution of the alkene (1.0 eq) and this compound (1.8 eq) in anhydrous diethyl ether.

-

-

Reagent Addition:

-

Transfer the alkene/1,1-diiodopropane solution to the flask containing the Zn(Cu) couple via cannula or dropping funnel. The addition should be done at a rate that maintains a gentle reflux.

-

-

Reaction:

-

Stir the reaction mixture vigorously at reflux. Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 4 to 24 hours depending on the substrate.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Filter the mixture through a pad of Celite to remove solid residues, washing the pad with diethyl ether.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 2: Furukawa Modification using Diethylzinc

This modified procedure often provides higher yields and is particularly effective for substrates with coordinating groups like allylic alcohols.[2]

Materials:

-

Alkene (e.g., allylic alcohol) (1.0 eq)

-

Diethylzinc (Et₂Zn) (1.1 eq per C=C bond, typically as a 1.0 M solution in hexanes)

-

This compound (1.2 eq per C=C bond)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) or Rochelle's salt solution for quenching

Procedure:

-

Reaction Setup:

-

In a flame-dried flask under an inert atmosphere, dissolve the alkene (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

-

Reagent Addition:

-

Slowly add the diethylzinc solution (1.1 eq) dropwise. If using an alcohol substrate, gas evolution (ethane) will be observed. Stir the mixture at 0 °C for 20-30 minutes.

-

Add this compound (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

-

Reaction:

-

Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with DCM (3x).